molecular formula C12H13ClO3 B1423840 6-Chloro-chroman-3-carboxylic acid ethyl ester CAS No. 885271-36-3

6-Chloro-chroman-3-carboxylic acid ethyl ester

Cat. No. B1423840
M. Wt: 240.68 g/mol
InChI Key: JVNIZDSHIPLLAH-UHFFFAOYSA-N
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Description

6-Chloro-chroman-3-carboxylic acid ethyl ester (6-CCE) is a synthetic compound that has been studied extensively in scientific research. It is a derivative of chroman, a type of polycyclic aromatic hydrocarbon that has been found to have a variety of biochemical and physiological effects. 6-CCE has been used in a number of lab experiments to explore its potential applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

Antilipidemic Activity

A study conducted by Witiak et al. (1975) investigated the antilipidemic activity of various analogs of ethyl chroman-2-carboxylate, including 6-chloro-substituted chromans, in a hyperlipidemic rat model. This research suggested different mechanisms of action for chromones and chromans in exerting their antilipidemic effects (Witiak, Heilman, Sankarappa, Cavestri, & Newman, 1975).

Chemical Synthesis and Reactions

The chemical properties and synthesis of various chroman and chromone derivatives, including chloro-substituted compounds, were explored by Ellis and Thomas (1974). Their work detailed the production and reactions of these compounds, contributing to the understanding of their chemical behavior (Ellis & Thomas, 1974).

Novel Preparation Methods

Research by Santilli et al. (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, demonstrating the versatility of such compounds in chemical synthesis (Santilli, Kim, & Wanser, 1971).

Chromatography Applications

Yasaka et al. (1990) explored the use of ethyl esters of carboxylic acids, including chloro-substituted variants, in high-performance liquid chromatography. This research highlights the importance of these compounds in analytical chemistry (Yasaka, Tanaka, Matsumoto, Katakawa, Tetsumi, & Shono, 1990).

properties

IUPAC Name

ethyl 6-chloro-3,4-dihydro-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-2-15-12(14)9-5-8-6-10(13)3-4-11(8)16-7-9/h3-4,6,9H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNIZDSHIPLLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C=CC(=C2)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696272
Record name Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-chroman-3-carboxylic acid ethyl ester

CAS RN

885271-36-3
Record name Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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